molecular formula C6H6N2O4 B12876959 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid CAS No. 149621-69-2

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12876959
CAS No.: 149621-69-2
M. Wt: 170.12 g/mol
InChI Key: MDUKIXLHKXTGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid typically involves the nitration of 1-methyl-1H-pyrrole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Methanol, sulfuric acid (H2SO4).

Major Products:

    Reduction: 1-Methyl-5-amino-1H-pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives.

    Esterification: Methyl 1-methyl-5-nitro-1H-pyrrole-3-carboxylate.

Scientific Research Applications

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds.

Properties

CAS No.

149621-69-2

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

1-methyl-5-nitropyrrole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-7-3-4(6(9)10)2-5(7)8(11)12/h2-3H,1H3,(H,9,10)

InChI Key

MDUKIXLHKXTGDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.